molecular formula C20H18O3 B12536926 Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- CAS No. 827347-02-4

Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)-

Cat. No.: B12536926
CAS No.: 827347-02-4
M. Wt: 306.4 g/mol
InChI Key: UDKSKUPCTDRANF-UHFFFAOYSA-N
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Description

The compound Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- is a benzaldehyde derivative featuring a naphthalene moiety substituted at the 2-position. The naphthalene ring is modified with methoxy groups at positions 1 and 4 and a methyl group at position 2. This structure combines aromatic benzaldehyde reactivity with the extended conjugation and steric effects of the substituted naphthalene system.

The methyl group introduces steric hindrance, which may influence crystallinity and solubility. Applications likely include roles in organic synthesis, particularly in metal-catalyzed C–H functionalization (as seen in ’s N,O-bidentate directing groups) or as intermediates for pharmaceuticals and agrochemicals .

Properties

CAS No.

827347-02-4

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-(1,4-dimethoxy-3-methylnaphthalen-2-yl)benzaldehyde

InChI

InChI=1S/C20H18O3/c1-13-18(15-9-5-4-8-14(15)12-21)20(23-3)17-11-7-6-10-16(17)19(13)22-2/h4-12H,1-3H3

InChI Key

UDKSKUPCTDRANF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C3=CC=CC=C3C=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a naphthalene derivative with benzaldehyde under acidic conditions. The reaction may require catalysts such as aluminum chloride or other Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds related to Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- exhibit potential anticancer properties. For instance, studies have demonstrated that similar naphthalene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Activity
The compound's unique structure allows it to interact with biological targets effectively. It has been suggested that Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- could act as an allosteric modulator in hemoglobin pathways, influencing oxygen transport and release .

Organic Synthesis

Benzaldehyde derivatives are widely utilized in organic synthesis as intermediates. The compound can serve as a precursor for synthesizing more complex molecules through various reactions:

  • Condensation Reactions : It can participate in condensation reactions to form larger polycyclic aromatic compounds.
  • Functionalization : The methoxy groups present in the structure can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups .

Case Study 1: Synthesis and Characterization
In a study aimed at synthesizing angularly fused polyaromatic compounds using Benzaldehyde derivatives, researchers successfully employed this compound as an intermediate. The reaction conditions optimized for this synthesis included potassium tert-butoxide as a base and DMF as a solvent under elevated temperatures . The resulting products demonstrated significant yields and were characterized using NMR and mass spectrometry.

Case Study 2: Biological Evaluation
A series of biological evaluations were conducted on naphthalene derivatives similar to Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)-. These studies revealed promising antibacterial and antifungal activities against various pathogens. The structure-activity relationship indicated that the presence of specific functional groups significantly enhanced biological efficacy .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups on the naphthalene ring may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares key structural and physicochemical properties of the target compound with analogues:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Spectral Data Applications/Reactivity
Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)- (Target) C₂₀H₁₈O₃ 306.36 g/mol Aldehyde, methoxy, methyl, naphthalene Expected aromatic δ 7.1–8.2 ppm (1H NMR), methoxy δ ~3.5 ppm Metal-catalyzed reactions, synthetic intermediates
Benzaldehyde,4-[(6-methoxy-3-methyl-2-phenyl-1-naphthalenyl)oxy]-3-(trifluoromethyl)- C₂₆H₁₉F₃O₃ 460.43 g/mol Aldehyde, trifluoromethyl, phenyl, methoxy C=O stretch ~1700 cm⁻¹ (IR); trifluoromethyl deshields adjacent protons High thermal stability, potential use in fluorinated polymers or pharmaceuticals
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) C₈H₈O₃ 152.15 g/mol Aldehyde, hydroxy, methoxy δ 10.67 ppm (aldehyde proton), δ 6.7 ppm (NH2 in related compounds) Flavoring agent, antioxidant, antimicrobial
[2-Benzyl-3-(naphthalen-1-yl)-2,3-dihydro-1,2-oxazole-4,5-diyl]bis(phenylmethanone) C₃₄H₂₅NO₃ 519.57 g/mol Oxazole, ketone, naphthalene C–H⋯O and C–H⋯C crystal packing interactions; dihedral angles 104–130° Crystal engineering, heterocyclic synthesis

Reactivity and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The target compound’s methoxy groups enhance electron density on the naphthalene ring, favoring electrophilic substitution at para/ortho positions. In contrast, the trifluoromethyl group in ’s compound withdraws electrons, directing reactions to meta positions and increasing resistance to oxidation .
    • o-Vanillin’s hydroxy group participates in hydrogen bonding, enhancing solubility in polar solvents, while its methoxy group stabilizes the aldehyde via conjugation .
  • Similar effects are observed in ’s oxazole derivative, where bulky substituents enforce a wrapped conformation . Crystal structures (e.g., ) reveal that naphthalene-containing compounds often form layered packing via weak interactions (C–H⋯O), influencing melting points and solubility .

Spectroscopic and Analytical Data

  • NMR Signatures :
    • Methoxy protons in the target compound and analogues resonate near δ 3.5 ppm, while aldehyde protons appear downfield (δ ~10 ppm) . Trifluoromethyl groups cause splitting in adjacent proton signals due to coupling with fluorine .
  • UV-Vis Absorption :
    • Extended conjugation in naphthalene derivatives (e.g., ) results in absorption at longer wavelengths (~280–320 nm) compared to simpler benzaldehydes like o-vanillin (~260 nm) .

Biological Activity

Benzaldehyde, 2-(1,4-dimethoxy-3-methyl-2-naphthalenyl)-, also known as 1-(1,4-dimethoxy-3-methyl-2-naphthyl)ethanone, is a compound with potential biological activities. This article delves into its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₆O₃
  • Molecular Weight : 244.286 g/mol
  • CAS Number : 65131-16-0

Toxicity Studies

The toxicity of benzaldehyde derivatives has been studied extensively. The oral LD50 of benzaldehyde in rodents ranges from 800 to 2850 mg/kg, indicating moderate toxicity. Intraperitoneal LD50 values are higher at approximately 3265 mg/kg in white rats. Short-term studies suggest a no observed adverse effect level (NOAEL) of 400 mg/kg in both rats and mice .

Antioxidant Activity

Research indicates that benzaldehyde derivatives exhibit significant antioxidant properties. In a study involving various analogs, compounds similar to benzaldehyde showed strong inhibition of oxidative stress markers, suggesting their potential use in treating oxidative stress-related conditions .

Enzyme Inhibition

Benzaldehyde has been identified as an inhibitor of certain enzymes crucial for metabolic processes. Specifically, it has shown inhibitory effects on tyrosinase activity, which is relevant for conditions like hyperpigmentation. One study reported that certain analogs of benzaldehyde inhibited melanin production significantly by targeting intracellular tyrosinase activity .

Case Study 1: Antimicrobial Properties

In a clinical evaluation of benzaldehyde derivatives against various pathogens, it was found that certain compounds exhibited notable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of benzaldehyde derivatives in animal models. The results indicated a reduction in inflammatory markers in treated subjects compared to controls, highlighting the compound's therapeutic potential in inflammatory diseases .

Research Findings

Study Findings Reference
Toxicity AssessmentLD50 values range from 800 to 2850 mg/kg; NOAEL at 400 mg/kg
Antioxidant ActivityStrong inhibition of oxidative stress markers
Enzyme InhibitionSignificant inhibition of tyrosinase activity
Antimicrobial StudyNotable antimicrobial activity against various pathogens
Anti-inflammatory StudyReduction in inflammatory markers observed

Q & A

Basic Research Question

The synthesis of this compound typically involves multi-step functionalization of a naphthalene core. A common approach includes:

  • Aldehyde Introduction : Use of benzaldehyde derivatives in buffered systems (e.g., potassium phosphate buffer, pH 7.0) with cofactors like thiamine diphosphate (ThDP) to facilitate C–C bond formation .
  • Methoxy and Methyl Group Installation : Electrophilic aromatic substitution or protecting group strategies (e.g., dimethylation using methyl iodide under basic conditions).

Q. Example Protocol :

Dissolve 2-naphthol derivatives in a phosphate buffer with MgSO₄ and ThDP.

Add dimethoxyacetaldehyde (2 mmol) and benzaldehyde (2 mmol) in DMSO (20% v/v).

Stir at controlled pH and temperature to yield the target aldehyde .

How is this compound characterized spectroscopically?

Basic Research Question

Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy groups at 1,4-positions, methyl at C3).
  • IR Spectroscopy : Identification of aldehyde C=O stretches (~1700 cm⁻¹) and aromatic C–O vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 495.55) .

Advanced Tip : Compare experimental IR/NMR data with computational predictions (e.g., QSPR models) to resolve ambiguities .

How can X-ray crystallography resolve structural ambiguities?

Advanced Research Question

Single-crystal X-ray diffraction provides definitive structural

  • Crystal System : Monoclinic (space group P2₁/n) .

  • Unit Cell Parameters :

    ParameterValue
    a14.4105 Å
    b10.9408 Å
    c16.0924 Å
    β94.235°
    V2530.2 ų
    Z4
  • Data Collection : Use a Bruker Kappa APEXII CCD diffractometer (λ = Cu-Kα) to measure bond angles and torsional strain .

Application : Validate steric effects from the 3-methyl group on naphthalene ring planarity .

How to optimize reaction yields using Response Surface Methodology (RSM)?

Advanced Research Question

RSM (Box–Behnken design) identifies optimal conditions for synthetic steps:

  • Variables : Time (X₁), temperature (X₂), pH (X₃).
  • Design : 15 experimental points (3 axial, 12 factorial) to model interactions .

Q. Example Table :

VariableLow Level (-1)High Level (+1)
Time6 h12 h
Temp25°C45°C
pH6.58.5

Outcome : Predicts maximum benzaldehyde yield at X₁=10 h, X₂=35°C, X₃=7.5 .

How to address contradictions between experimental and computational data?

Advanced Research Question

Discrepancies (e.g., bond lengths, electronic spectra) arise from approximations in computational models. Mitigation strategies:

Benchmarking : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with crystallographic data .

Neural Network Refinement : Use QSPR models trained on experimental datasets to improve prediction accuracy .

Case Study : A 0.03 Å deviation in C–O bond length (X-ray vs. DFT) may indicate solvent effects in simulations .

What are common impurities, and how are they identified?

Basic Research Question

Byproducts include:

  • Incomplete Methylation : Detected via LC-MS as hydroxylated intermediates.
  • Oxidation Products : Aldehyde → carboxylic acid derivatives (identified by IR ~3200 cm⁻¹, broad O–H stretch) .

Purification : Use silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC .

How does the crystal packing influence physicochemical properties?

Advanced Research Question

Intermolecular interactions (e.g., π-stacking, H-bonding) affect solubility and stability:

  • π-Stacking Distance : 3.8–4.2 Å between naphthalene rings .
  • Hydrogen Bonds : Methoxy O–H···O interactions (2.1–2.3 Å) stabilize the lattice .

Table : Key Intermolecular Contacts

Interaction TypeDistance (Å)Angle (°)
C–H···O2.45145
π-π stacking3.92

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